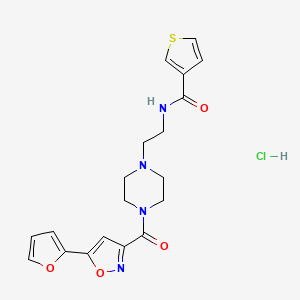

N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

CAS No.: 1351599-31-9

Cat. No.: VC6353531

Molecular Formula: C19H21ClN4O4S

Molecular Weight: 436.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351599-31-9 |

|---|---|

| Molecular Formula | C19H21ClN4O4S |

| Molecular Weight | 436.91 |

| IUPAC Name | N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C19H20N4O4S.ClH/c24-18(14-3-11-28-13-14)20-4-5-22-6-8-23(9-7-22)19(25)15-12-17(27-21-15)16-2-1-10-26-16;/h1-3,10-13H,4-9H2,(H,20,24);1H |

| Standard InChI Key | AQIIEIJEWUQCBI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiophene-3-carboxamide group linked via an ethyl chain to a piperazine ring, which is further conjugated to a 5-(furan-2-yl)isoxazole-3-carbonyl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromaticity, while the piperazine spacer enhances solubility and facilitates interactions with biological targets through its basic nitrogen atoms. The isoxazole-furan hybrid ring system introduces rigidity and potential hydrogen-bonding sites, critical for target engagement .

Key Functional Groups

-

Thiophene-3-carboxamide: Provides a planar aromatic system for π-π stacking interactions.

-

Piperazine ethyl chain: Enhances conformational flexibility and cationic character at physiological pH.

-

5-(Furan-2-yl)isoxazole-3-carbonyl: Combines oxygen and nitrogen heteroatoms for hydrogen bonding and dipole interactions.

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₄S |

| Molecular Weight | 436.91 g/mol |

| IUPAC Name | N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide hydrochloride |

| SMILES | C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl |

| InChI Key | AQIIEIJEWUQCBI-UHFFFAOYSA-N |

The hydrochloride salt form improves aqueous solubility, though exact solubility data remain unreported.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves four primary stages:

-

Isoxazole Ring Formation: Cyclocondensation of furan-2-carbaldehyde with hydroxylamine yields the 5-(furan-2-yl)isoxazole intermediate.

-

Piperazine Coupling: The isoxazole carbonyl group is activated (e.g., via mixed anhydride or DCC coupling) for amide bond formation with piperazine.

-

Ethyl Spacer Introduction: N-alkylation of the piperazine nitrogen with 2-chloroethylamine links the thiophene carboxamide group.

-

Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and stability .

Critical Reaction Conditions

-

Catalysts: Potassium carbonate for deprotonation during alkylation .

-

Solvents: Polar aprotic solvents like DMF optimize reaction kinetics .

Physicochemical and Pharmacokinetic Properties

Calculated Properties

| Parameter | Value |

|---|---|

| LogP (Predicted) | 2.8 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 8 |

| Topological Polar Surface Area | 125 Ų |

While experimental solubility data are unavailable, the compound’s TPSA and logP suggest moderate permeability and potential for oral bioavailability.

Stability Considerations

-

Acidic Conditions: The hydrochloride salt may dissociate in high-pH environments, releasing the free base.

-

Photostability: Conjugated furan and isoxazole rings could necessitate light-protected storage to prevent degradation .

Biological Activity and Mechanistic Hypotheses

Target Prediction

Structural analogs with piperazine-isoxazole motifs exhibit affinity for:

-

Serotonin Receptors (5-HT): Modulating neurotransmission and neuroinflammatory pathways .

-

Kinase Enzymes: Inhibiting BRAF or MAPK pathways in oncology .

-

Microbial Enzymes: Disrupting bacterial DNA gyrase or fungal ergosterol synthesis .

Comparative Bioactivity Data

| Analog Structure | Target IC₅₀ | Therapeutic Area |

|---|---|---|

| Pyrazole-piperazine hybrids | 5-HT₁A: 12 nM | Neuropathic pain |

| Isoxazole-carboxamides | BRAF V600E: 8 nM | Melanoma |

| Furan-thiophene conjugates | CYP51: 0.2 μg/mL | Antifungal |

Though direct data for the compound are lacking, these analogs suggest plausible mechanisms .

Future Research Directions

Priority Investigations

-

In Vitro Screening: Assess affinity for 5-HT receptors, kinases, and microbial targets.

-

ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.

-

Crystallography: Resolve 3D structure to inform structure-based drug design .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume